

A Technical Guide to the Spectroscopic Data of Ethyl Hydrogen Carbonate

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Compound of Interest

Compound Name: Ethyl hydrogen carbonate

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This technical guide provides a comprehensive overview of the available spectroscopic data for **ethyl hydrogen carbonate** (also known as monoethyl carbonate), a molecule of interest in various chemical and biological contexts. Due to its relative instability, comprehensive experimental spectra are not widely available. This document compiles the existing experimental infrared (IR) data and provides predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data based on its chemical structure and established spectroscopic principles.

Data Presentation

The following tables summarize the available and predicted spectroscopic data for **ethyl hydrogen carbonate**.

Table 1: Infrared (IR) Spectroscopy Data

Experimental IR absorption bands for solid **ethyl hydrogen carbonate** at 210 K.

Wavenumber (cm ⁻¹)	Assignment
~3500	O-H stretch
~2980	C-H stretch (asymmetric, CH ₃)
~2950	C-H stretch (asymmetric, CH ₂)
~2900	C-H stretch (symmetric, CH ₃)
~1720	C=O stretch
~1470	CH ₂ scissoring
~1380	CH ₃ symmetric deformation
~1250	C-O stretch (ester)
~1050	C-O stretch (acid)
~950	O-H bend (out-of-plane)

Data sourced from Loerting et al. (2017).[\[1\]](#)

Table 2: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10-12	Singlet	1H	-OH
4.2 - 4.4	Quartet	2H	-O-CH ₂ -CH ₃
1.2 - 1.4	Triplet	3H	-O-CH ₂ -CH ₃

Note: Predicted values are based on standard chemical shift ranges. The acidic proton's shift is highly dependent on solvent and concentration.

Table 3: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
~155-160	C=O
~60-65	-O-CH ₂ -CH ₃
~14-16	-O-CH ₂ -CH ₃

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Table 4: Predicted Mass Spectrometry Fragmentation Data

m/z	Proposed Fragment Ion	Formula
90	[CH ₃ CH ₂ OCO(O)H] ⁺	C ₃ H ₆ O ₃ ⁺
73	[CH ₃ CH ₂ OCO] ⁺	C ₃ H ₅ O ₂ ⁺
62	[HOCO(O)] ⁺	CH ₂ O ₃ ⁺
45	[COOH] ⁺	CHO ₂ ⁺
29	[CH ₃ CH ₂] ⁺	C ₂ H ₅ ⁺

Note: The molecular ion (m/z 90) may be of low abundance due to the compound's instability. Fragmentation patterns are predicted based on common fragmentation pathways for esters and carboxylic acids.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols

Synthesis of Ethyl Hydrogen Carbonate

The synthesis of pure, solid **ethyl hydrogen carbonate** has been reported by Loerting and coworkers. The protocol involves the following key steps[\[1\]](#):

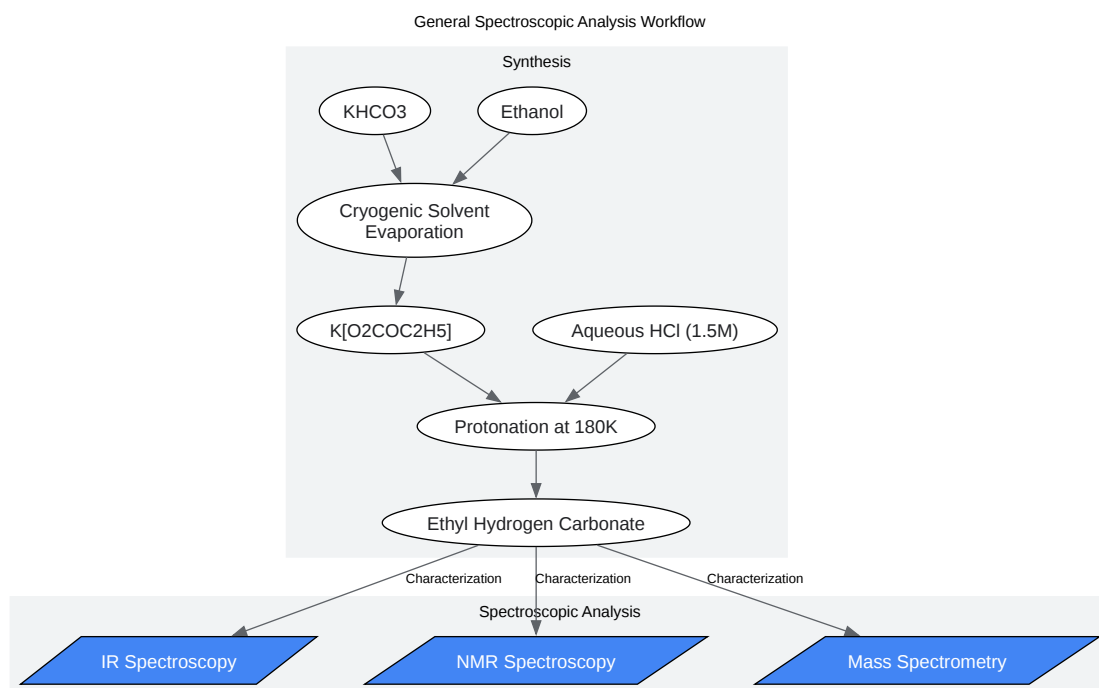
- Formation of Potassium Ethyl Carbonate: Potassium bicarbonate (KHCO₃) is dissolved in absolute ethanol. The solvent is then evaporated under cryogenic conditions, which kinetically traps the resulting potassium ethyl carbonate (K[O₂COC₂H₅]).

- Protonation: The solid potassium ethyl carbonate is treated with a 1.5 M aqueous solution of hydrochloric acid (HCl) at 180 K.
- Isolation: The sample is heated, and the water is removed, yielding pure solid **ethyl hydrogen carbonate**.

Infrared (IR) Spectroscopy

The IR spectra of solid **ethyl hydrogen carbonate** were recorded using a Varian Excalibur 3100 FT-IR spectrometer. The sample was prepared as a thin film on a potassium bromide (KBr) disc within a vacuum chamber. Spectra were recorded with a resolution of 4 cm^{-1} by accumulating 100 scans[1]. For gas-phase analysis, the solid was sublimed, and the vapor was trapped in an argon matrix at 6 K for matrix isolation IR spectroscopy[1].

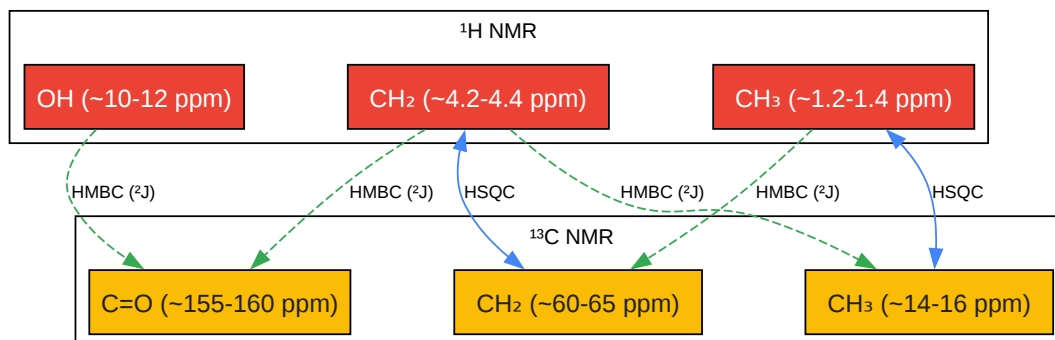
Visualizations



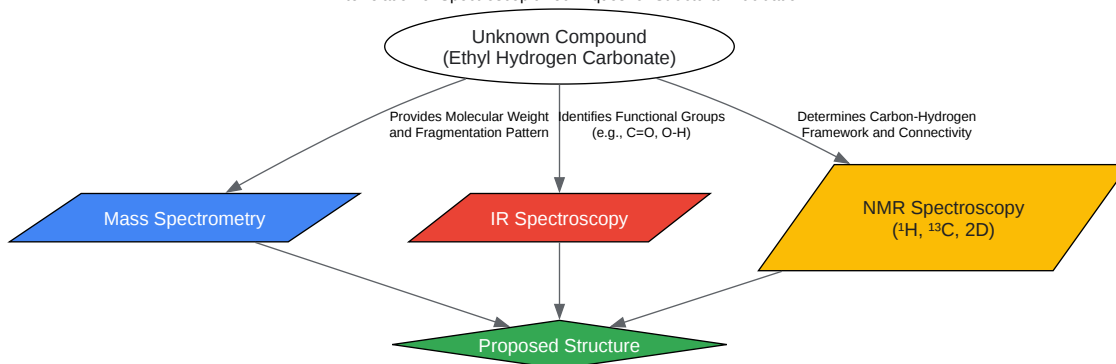
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Caption: Synthesis and Spectroscopic Analysis Workflow for **Ethyl Hydrogen Carbonate**.

Predicted NMR Correlations for Ethyl Hydrogen Carbonate



Interrelation of Spectroscopic Techniques for Structural Elucidation



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